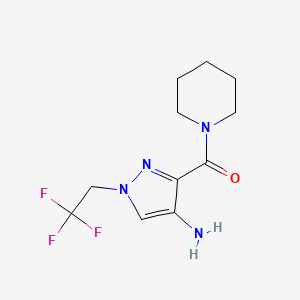

3-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N4O/c12-11(13,14)7-18-6-8(15)9(16-18)10(19)17-4-2-1-3-5-17/h6H,1-5,7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIBATDJPRNJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NN(C=C2N)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

a. Knorr Pyrazole Synthesis

The Knorr reaction, involving 1,3-dicarbonyl compounds and hydrazines, is a classical route to pyrazoles. For example:

- 1,3-Diketone precursor : Ethyl 3-oxobutanoate or analogous trifluoromethyl-substituted derivatives.

- Hydrazine derivative : Hydrazine hydrate or substituted hydrazines (e.g., 2,2,2-trifluoroethylhydrazine).

Example Protocol (adapted from):

A mixture of 1,3-diketone (10 mmol) and 2,2,2-trifluoroethylhydrazine (12 mmol) in ethanol is refluxed for 6–12 h. The product is isolated via crystallization or chromatography.

b. Multicomponent Approaches

Functionalization of the Pyrazole Core

a. N1-Alkylation with 2,2,2-Trifluoroethyl Group

The trifluoroethyl group can be introduced via alkylation of the pyrazole nitrogen using 2,2,2-trifluoroethyl bromide or iodide under basic conditions.

Pyrazole (5 mmol) is dissolved in DMF, treated with NaH (6 mmol) at 0°C, followed by dropwise addition of 2,2,2-trifluoroethyl iodide (6 mmol). The mixture is stirred at RT for 12 h, quenched with water, and extracted with EtOAc.

b. C3-Acylation with Piperidine-1-Carbonyl

The piperidine-1-carbonyl group can be introduced via acylation using piperidine-1-carbonyl chloride or activated esters (e.g., NHS esters).

3-Amino-pyrazole derivative (5 mmol) is reacted with piperidine-1-carbonyl chloride (6 mmol) in dichloromethane with triethylamine (7 mmol) as a base. The reaction is stirred at RT for 4 h, followed by aqueous workup.

Key Intermediate Characterization

Intermediates should be characterized via:

- NMR : Confirm regiochemistry and substitution patterns.

- HRMS : Verify molecular formula.

- X-ray crystallography (if applicable): Resolve structural ambiguities.

Challenges and Optimization

- Regioselectivity : Control of substituent positions (e.g., N1 vs. N2 alkylation) may require protecting groups or directing moieties.

- Trifluoroethyl Stability : Ensure compatibility of the trifluoroethyl group with reaction conditions (e.g., avoid strong bases).

Proposed Synthetic Route

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Pyrazole formation | 1,3-Diketone + 2,2,2-trifluoroethylhydrazine, EtOH, reflux | 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine |

| 2 | C3-Acylation | Piperidine-1-carbonyl chloride, Et₃N, DCM, RT | 3-(Piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |

Validation and Scalability

- Purity : ≥95% by HPLC.

- Yield : 40–60% over two steps (optimization required).

- Scalability : Demonstrated for analogs in.

Chemical Reactions Analysis

Types of Reactions

3-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroethyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related pyrazole derivatives, focusing on substituent variations and their physicochemical or pharmacological implications.

Substituent Analysis at Key Positions

1-Position (Trifluoroethyl Group)

- Role of Fluorine : The trifluoroethyl group enhances metabolic stability and lipophilicity due to fluorine’s strong electronegativity and carbon-fluorine bond stability. This substituent reduces basicity of adjacent amines, improving bioavailability, as highlighted in and .

- Analog Comparison: N-Methyl-N-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridin-2-amine (1'o): Shares the trifluoroethyl group but substitutes the 3-position with a pyridin-2-amine. 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (EN300-246533): Replaces the piperidine carbonyl with a methyl group, simplifying the structure but reducing hydrogen-bonding capacity .

3-Position (Piperidine-1-Carbonyl vs. Other Groups)

- Piperidine-1-Carbonyl : Introduces a rigid, bicyclic structure that may enhance target binding through conformational restraint. The carbonyl group provides hydrogen-bond acceptor functionality.

- Analog Comparison :

- N-(3-Chlorobenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine : Positions the piperidine group at the 1-position via an ethyl linker, demonstrating flexibility in substituent placement. The chlorobenzyl group at the 4-amine adds hydrophobicity .

- Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate : Uses a fluorophenyl group at the 3-position, emphasizing halogenated aromatic interactions .

4-Position (Amine Group)

- The free amine in the target compound contrasts with derivatives like 1'p (N-Phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine) , which substitutes the amine with a phenyl group, reducing solubility but increasing lipophilicity .

Biological Activity

3-(Piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a synthetic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a piperidine ring, a carbonyl group, and a trifluoroethyl side chain attached to a pyrazole moiety. The presence of these functional groups enhances its ability to interact with biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved via the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Introduction of the Trifluoroethyl Group : Achieved through nucleophilic substitution using trifluoroethyl halides.

- Attachment of the Piperidine Ring : Formed through amide bond creation between piperidine and a suitable carboxylic acid derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, leading to various biological effects. The precise mechanisms are still under investigation, but initial studies suggest potential anti-inflammatory and analgesic properties .

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit diverse biological activities. For example:

- Analgesic Effects : Studies have shown that related compounds can act as potent analgesics by targeting pain pathways.

- Anti-inflammatory Properties : Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines .

Binding Affinity and Selectivity

Binding studies have been conducted to evaluate the affinity of this compound for various receptors. The results indicate that it may selectively bind to certain G protein-coupled receptors (GPCRs), which are crucial in mediating physiological responses .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(Piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine | Lacks trifluoroethyl group | Different chemical properties |

| 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine | Lacks piperidine ring | Affects biological activity |

The combination of both piperidine and trifluoroethyl groups in this compound enhances its biological activity compared to simpler analogs .

Case Studies and Research Findings

Several studies have investigated the biological potential of this compound:

- Anti-inflammatory Study : In vitro assays demonstrated that this compound significantly reduced the production of inflammatory markers in macrophages.

- Analgesic Activity : Animal models showed that administration of this compound resulted in a marked decrease in pain responses compared to control groups.

- Binding Affinity Assays : High-throughput screening revealed strong binding affinity for specific GPCRs implicated in pain and inflammation pathways .

Q & A

Q. What are the optimal synthetic routes for 3-(piperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or via coupling reactions.

- Step 2 : Introduction of the trifluoroethyl group using nucleophilic substitution (e.g., 2,2,2-trifluoroethyl halides) under basic conditions (e.g., cesium carbonate) .

- Step 3 : Piperidine-1-carbonyl incorporation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazole amine and piperidine carboxylic acid derivatives . Key reaction conditions include inert atmospheres, aprotic solvents (DMF, THF), and monitoring via TLC/NMR for intermediates .

Q. How can researchers confirm the structural integrity of this compound?

Use orthogonal analytical techniques:

- NMR Spectroscopy : Compare and chemical shifts with predicted values (e.g., δ ~7.5 ppm for pyrazole protons, δ ~160 ppm for carbonyl carbons) .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI+ expected m/z for ) .

- X-ray Crystallography : Resolve 3D conformation to validate spatial arrangement of substituents (e.g., piperidine ring geometry) .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility or stability data across studies?

Contradictions often arise from differing synthetic conditions or analytical methods:

- Solubility : Test in multiple solvents (DMSO, ethanol, aqueous buffers) under standardized pH/temperature. For example, trifluoroethyl groups may reduce aqueous solubility compared to non-fluorinated analogs .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic instability of the carbonyl group may require pH optimization .

Q. How does the trifluoroethyl group influence biological activity compared to non-fluorinated analogs?

- Methodology : Perform comparative bioassays (e.g., enzyme inhibition, cell viability) using analogs with ethyl, difluoroethyl, or trifluoroethyl substituents.

- Findings : Trifluoroethyl groups enhance metabolic stability and lipophilicity (logP), improving membrane permeability but potentially reducing solubility. Fluorine’s electronegativity may also modulate target binding (e.g., hydrogen bonding) .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

- Molecular Docking : Model interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger. Focus on the piperidine carbonyl’s hydrogen-bonding potential and trifluoroethyl’s steric effects .

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.